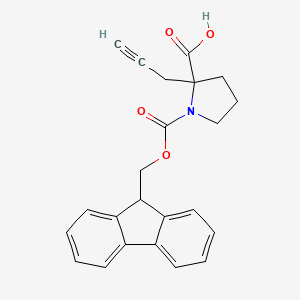![molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0](/img/structure/B2483942.png)
ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate, also known as PQ8, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. PQ8 belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Multi-Component Domino Reactions (MDRs)
Background: Multi-component domino reactions (MDRs) are powerful tools for synthesizing complex heterocyclic compounds. They allow the simultaneous formation of multiple bonds from simple substrates, streamlining synthetic pathways and minimizing waste production .
Application: The synthesis of pyrazolo[3,4-f]quinoline-8-carbonitriles involves MDRs. Researchers have successfully prepared substituted pyrazolo[3,4-f]quinolines by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions. These compounds exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Antiviral Agents
Background: Given the importance of antiviral drugs, researchers explore novel compounds for inhibiting viral replication.
Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives may serve as potential antiviral agents. Their structural features could be harnessed to target specific viral enzymes or processes, such as RNA-dependent RNA polymerase inhibition in viruses like Hepatitis C .
Anticancer Properties
Background: Indole-containing compounds often exhibit promising anticancer activities.
Application: The indole moiety present in this compound suggests potential anticancer effects. Researchers could explore its impact on cancer cell lines, tumor growth, and apoptosis pathways. Further studies are needed to validate its efficacy and mechanism of action .
Antipsychotic Agents
Background: Quinoline-fused compounds have diverse pharmacological properties.
Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives might serve as antipsychotic agents. Researchers could investigate their interactions with neurotransmitter receptors and evaluate their potential in treating psychiatric disorders .
Analgesic and Anti-Inflammatory Effects
Background: Indole alkaloids and quinoline derivatives often possess analgesic and anti-inflammatory properties.
Application: Studies could explore the pain-relieving and anti-inflammatory effects of this compound. Animal models and in vitro assays could elucidate its impact on pain pathways and inflammation markers .
Antimicrobial Activity
Background: Quinoline-based compounds have been investigated for their antimicrobial potential.
Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives could be evaluated for their antibacterial, antifungal, and antiparasitic activities. Researchers might assess their efficacy against specific pathogens and explore their mode of action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines, have been studied for anticancer activity as topoisomerase ii alpha inhibitors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the activity of topoisomerase ii alpha . This enzyme is crucial for DNA replication and cell division, and its inhibition can lead to cell death, particularly in rapidly dividing cancer cells .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect the dna replication pathway by inhibiting topoisomerase ii alpha . This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to cell cycle arrest and apoptosis in cancer cells by inhibiting topoisomerase ii alpha .
properties
IUPAC Name |
ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUNDLCZDRFNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168519 |
Source


|
| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65642-22-0 |
Source


|
| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)
![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)
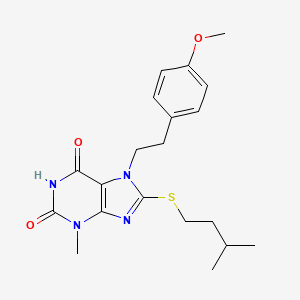

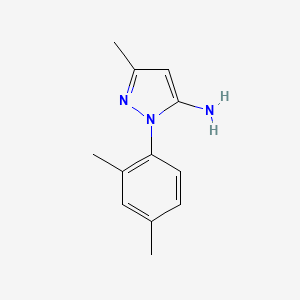
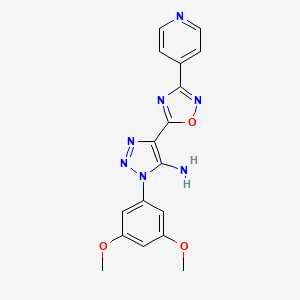
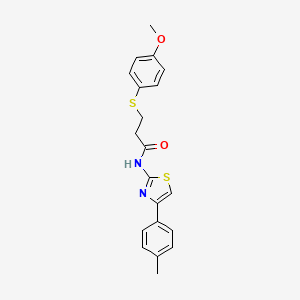
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)
![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

